3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine
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Overview
Description
3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and a 2-methylpropoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-bromo-2-fluoropyridine with 2-methylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2-fluoro-6-(2-methylpropoxy)pyridine, while oxidation with hydrogen peroxide would produce this compound N-oxide.
Scientific Research Applications
3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated pyridine structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine and fluorine) and the 2-methylpropoxy group contribute to the compound’s binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-6-methylpyridine
- 2-Bromo-6-fluoropyridine
- 2-Bromo-6-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties compared to other halogenated pyridines. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c1-6(2)5-13-8-4-3-7(10)9(11)12-8/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNMLKYTNSDXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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